molecular formula C21H21P B14480747 Bis(2-methylphenyl)(4-methylphenyl)phosphane CAS No. 66186-00-3

Bis(2-methylphenyl)(4-methylphenyl)phosphane

Cat. No.: B14480747
CAS No.: 66186-00-3
M. Wt: 304.4 g/mol
InChI Key: ZXPUUVDAPGVBPY-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl)(4-methylphenyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to three aryl groups: two 2-methylphenyl groups and one 4-methylphenyl group. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylphenyl)(4-methylphenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with 2-methylphenylmagnesium bromide and 4-methylphenylmagnesium bromide can yield the desired phosphane . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of tertiary phosphines like this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylphenyl)(4-methylphenyl)phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

    Coordination: The compound can coordinate with transition metals to form complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science.

Scientific Research Applications

Bis(2-methylphenyl)(4-methylphenyl)phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-methylphenyl)(4-methylphenyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as the type of metal center it coordinates with in catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of 2-methylphenyl and 4-methylphenyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the types of complexes it forms with metals, making it suitable for specific catalytic applications.

Properties

CAS No.

66186-00-3

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

IUPAC Name

bis(2-methylphenyl)-(4-methylphenyl)phosphane

InChI

InChI=1S/C21H21P/c1-16-12-14-19(15-13-16)22(20-10-6-4-8-17(20)2)21-11-7-5-9-18(21)3/h4-15H,1-3H3

InChI Key

ZXPUUVDAPGVBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C

Origin of Product

United States

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